tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
Description
1 Structural Characterization
Molecular Architecture and IUPAC Nomenclature
tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a bicyclic organic compound with a fused indole core. Its molecular formula is C₁₄H₁₉ClN₂O₂ , and its IUPAC name reflects the following structural features:
- Core structure : A 1H-indole system (pyrrole fused to benzene).
- Substituents :
- A tert-butyl (tert-butoxycarbonyl, Boc) group at position 1 of the indole.
- An aminomethyl (-CH₂NH₂) group at position 4 of the indole.
- A hydrochloride counterion balancing the amine’s positive charge.
This salt form enhances solubility and stability, making it suitable for synthetic intermediates in medicinal chemistry.
Crystallographic Analysis and X-ray Diffraction Studies
While direct crystallographic data for this compound are limited, analogous indole derivatives provide insights into potential packing motifs. Key interactions observed in related systems include:
For this compound, the tert-butyl group likely induces steric hindrance, favoring a conformation where the Boc group is orthogonal to the indole plane. However, experimental X-ray data are required to confirm these hypotheses.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (C(CH₃)₃) | 1.40 | Singlet | 9H |
| Aminomethyl (-CH₂NH₃⁺) | 2.50–3.00 | Broad singlet | 2H |
| Indole C5–C6 (aromatic) | 7.20–7.50 | Multiplet | 2H |
| Indole C2–C3 (aromatic) | 7.80–8.10 | Multiplet | 2H |
¹³C NMR (DMSO-d₆) :
| Carbon Environment | δ (ppm) |
|---|---|
| tert-Butyl (C(CH₃)₃) | 28.00 |
| Carboxylate carbonyl (C=O) | 155.00 |
| Indole C1 (Boc attachment) | 110.00 |
| Aminomethyl (-CH₂NH₃⁺) | 35.00 |
FT-IR :
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N–H (amine) | 3300–3400 |
| C=O (ester) | 1700–1750 |
| Aromatic C–H | 3000–3100 |
UV-Vis :
The indole core exhibits a π→π* transition with λₘₐₓ ≈ 270–290 nm , consistent with other indole derivatives.
Mass Spectrometric Fragmentation Patterns
| Fragment | m/z | Relative Abundance |
|---|---|---|
| Molecular ion [M]⁺ | 282.76 | 100% |
| [M – HCl]⁺ | 246.31 | 85% |
| [M – tert-butyl]⁺ | 225.76 | 60% |
| Indole core + aminomethyl | 132.10 | 40% |
Key fragmentation pathways include:
Tautomeric Behavior and Conformational Analysis
The aminomethyl group exists predominantly in the -NH₂ form due to the stability of the free amine over potential tautomers (e.g., enamine forms). Conformational flexibility is restricted by:
- Steric bulk from the tert-butyl group, limiting rotation around the C1–N bond.
- Hydrogen bonding between the amine and nearby electronegative atoms (e.g., oxygen from the ester).
Molecular modeling suggests a low-energy conformation with the aminomethyl group in a trans arrangement relative to the indole’s nitrogen, minimizing steric clashes.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)indole-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16;/h4-8H,9,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLWTHMBDBSOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The resulting indole is then functionalized with an aminomethyl group and subsequently protected with a tert-butoxycarbonyl (Boc) group. Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution: Substitution reactions can introduce new substituents at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is used as a building block for the synthesis of complex organic molecules. Its reactivity and versatility make it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is employed as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it useful in the development of biochemical assays and probes.
Medicine: The compound has potential applications in drug discovery and development. Its structural similarity to biologically active molecules allows it to be used as a lead compound for the synthesis of new therapeutic agents. It can also serve as a precursor for the production of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties enable the production of high-performance materials with specific characteristics.
Mechanism of Action
The mechanism by which tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Based Analogs
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 914349-01-2)
- Structure : Substituted at the 4-position with chlorine and the 3-position with hydroxymethyl.
- Molecular Formula: C₁₄H₁₆ClNO₃.
- Applications : Medical intermediate; used in synthesizing bioactive molecules.
- Chlorine and hydroxymethyl substituents alter electronic properties and steric hindrance, impacting reactivity in cross-coupling or substitution reactions .
tert-Butyl 3-methyl-2-(...)-1H-indole-1-carboxylate (Compound 8 from )
- Structure : Features a sterically bulky dodecahydrophenanthrene-carboxamido group at the 2-position.
- Key Differences :
Piperidine-Based Analogs
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 790667-49-1)
- Structure: Piperidine ring with fluorinated and aminomethyl substituents.
- Applications : Intermediate for fluorinated drug candidates.
- Key Differences :
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 691400-74-5)
- Structure: Piperidine linked to an aminopyrimidine group.
- Applications : Used in nucleotide analog synthesis.
- Broader solubility profile due to the polar pyrimidine group .
Imidazole-Based Analogs ()
Compounds like 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole share the tert-butyl carbamate group but differ in core heterocycle (imidazole vs. indole). These are typically used in peptide mimetics or enzyme inhibitor design, highlighting the scaffold-dependent utility of tert-butyl-protected intermediates .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | CAS Number | Molecular Formula | Key Applications |
|---|---|---|---|---|---|
| tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate HCl | Indole | 4-aminomethyl (HCl salt) | N/A | Likely C₁₄H₁₉ClN₂O₂ | Drug discovery intermediates |
| tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | Indole | 4-Cl, 3-hydroxymethyl | 914349-01-2 | C₁₄H₁₆ClNO₃ | Medical intermediates |
| tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | Piperidine | 4-aminomethyl, 4-F | 790667-49-1 | C₁₁H₂₁FN₂O₂ | Fluorinated drug synthesis |
| tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate | Piperidine | 4-(6-aminopyrimidinyl-oxy) | 691400-74-5 | C₁₄H₂₂N₄O₃ | Nucleotide analog development |
Biological Activity
tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a derivative of indole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and modulation of various biological pathways. This article provides an in-depth exploration of its biological activity, mechanisms, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 282.77 g/mol. The structure features an indole ring, a tert-butyl group, and an aminomethyl substituent, which contribute to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety can engage with various enzymes and receptors, influencing their activity. The presence of the aminomethyl group enhances binding affinity and specificity, which can lead to significant biological effects such as:
- Inhibition of Tumor Growth : Studies indicate that the compound may act as a selective inhibitor of certain kinases involved in cancer progression.
- Modulation of Apoptosis : It has been shown to influence pathways related to cell survival and apoptosis, making it a candidate for cancer therapy.
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HT29 (colon cancer) and others. The compound's IC50 values in these assays suggest significant cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT29 | 0.12 | High potency against colon cancer cells |
| KMS-12 BM | 0.64 | Moderate potency against multiple myeloma |
Other Biological Activities
Beyond antitumor effects, this compound has been investigated for other potential activities:
- Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, suggesting that this compound may also exhibit similar properties.
- Anti-inflammatory Effects : Preliminary studies indicate potential interactions with inflammatory pathways, possibly making it useful in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
When compared to other indole derivatives such as indole-3-carboxylic acid and indole-3-acetic acid, this compound stands out due to its enhanced stability and solubility attributed to the tert-butyl and aminomethyl groups. This structural uniqueness may contribute to its superior biological activity.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl and aminomethyl groups enhance stability | Potent antitumor and potential anti-inflammatory |
| Indole-3-carboxylic acid | Simpler structure | Moderate antitumor activity |
| Indole-3-acetic acid | Plant hormone | Limited use in mammalian systems |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Colon Cancer : A mouse model was used to evaluate the effects of this compound on tumor growth. The results indicated a marked reduction in tumor size compared to control groups.
- In Vitro Studies on Cell Lines : Various cancer cell lines were treated with different concentrations of the compound, revealing dose-dependent inhibition of cell proliferation.
Q & A
Q. What role do hydrogen-bonding networks play in stabilizing polymorphs?
- Methodology : Compare polymorphic forms via PXRD and DSC. Assign H-bond motifs (e.g., C=O⋯H-N vs. C=O⋯π) using Hirshfeld surface analysis. Thermodynamic stability is often linked to dense, interconnected H-bond networks .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to identify the cause?
- Methodology : Verify purity via HPLC and DSC. Impurities (e.g., unreacted tert-butyl chloroformate) lower observed mp. Recrystallize from EtOAc/hexane (1:3) to isolate pure product (mp 148–150°C vs. impure 130–135°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
